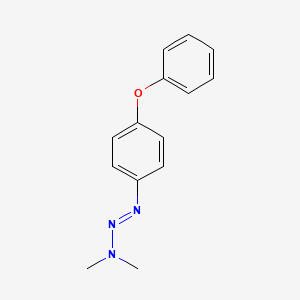amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B12478470.png)
Methyl 2-(4-{[(4-chlorophenyl)carbonyl](methyl)amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3,3,3-trifluoro-2-hydroxy-2-[4-(N-methyl-4-chlorobenzamido)phenyl]propanoate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of trifluoromethyl groups, a hydroxy group, and a benzamido group, which contribute to its distinct reactivity and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,3,3-trifluoro-2-hydroxy-2-[4-(N-methyl-4-chlorobenzamido)phenyl]propanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzamido Intermediate: The initial step involves the reaction of 4-chlorobenzoic acid with N-methylamine to form N-methyl-4-chlorobenzamide.
Introduction of the Trifluoromethyl Group:
Formation of the Hydroxy Group: The hydroxy group is introduced via a hydroxylation reaction, typically using a strong oxidizing agent like hydrogen peroxide.
Esterification: The final step involves the esterification of the intermediate with methanol to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Methyl 3,3,3-trifluoro-2-hydroxy-2-[4-(N-methyl-4-chlorobenzamido)phenyl]propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents such as sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Methyl 3,3,3-trifluoro-2-hydroxy-2-[4-(N-methyl-4-chlorobenzamido)phenyl]propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of methyl 3,3,3-trifluoro-2-hydroxy-2-[4-(N-methyl-4-chlorobenzamido)phenyl]propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The hydroxy and benzamido groups contribute to its binding affinity to enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
Methyl 3,3,3-trifluoro-2-hydroxy-2-trifluoromethylpropionate: Similar structure but lacks the benzamido group.
®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid: Similar structure but with a different substituent at the alpha position.
Uniqueness
Methyl 3,3,3-trifluoro-2-hydroxy-2-[4-(N-methyl-4-chlorobenzamido)phenyl]propanoate is unique due to the presence of the benzamido group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity and specificity.
特性
分子式 |
C18H15ClF3NO4 |
|---|---|
分子量 |
401.8 g/mol |
IUPAC名 |
methyl 2-[4-[(4-chlorobenzoyl)-methylamino]phenyl]-3,3,3-trifluoro-2-hydroxypropanoate |
InChI |
InChI=1S/C18H15ClF3NO4/c1-23(15(24)11-3-7-13(19)8-4-11)14-9-5-12(6-10-14)17(26,16(25)27-2)18(20,21)22/h3-10,26H,1-2H3 |
InChIキー |
ZJWLIVWEUHJNRD-UHFFFAOYSA-N |
正規SMILES |
CN(C1=CC=C(C=C1)C(C(=O)OC)(C(F)(F)F)O)C(=O)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


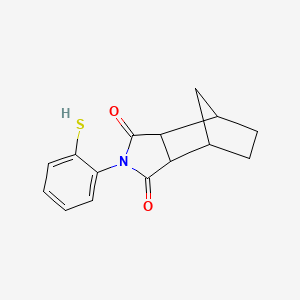
![1-(2-Bromo-5-nitrophenyl)-2-{[5-(3,4-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B12478404.png)
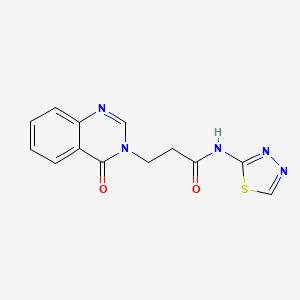
methanone](/img/structure/B12478417.png)
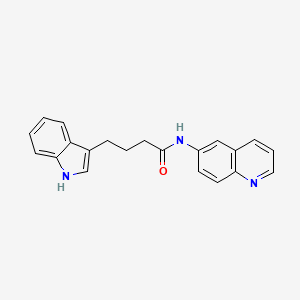
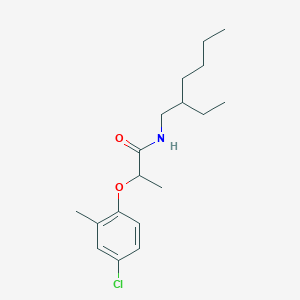
![ethyl 3-[3-(1,3-dioxoisoindol-2-yl)propyl]-5-nitro-1H-indole-2-carboxylate](/img/structure/B12478441.png)
![N-(4-iodo-2-methylphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B12478444.png)
![6-{4-[(3-methylbenzyl)oxy]phenyl}-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12478446.png)
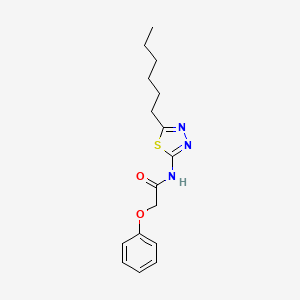
![2,4-diiodo-6-[(E)-[(2-methyl-3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)imino]methyl]phenol](/img/structure/B12478459.png)
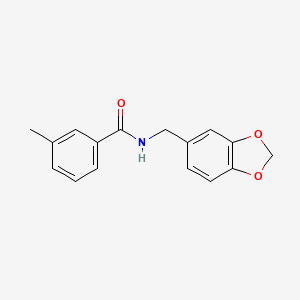
![N-{3-chloro-4-[4-(pentafluorophenyl)piperazin-1-yl]phenyl}-3,4,5-triethoxybenzamide](/img/structure/B12478464.png)
